2-Amino-3,5-dibromopyrazine

描述

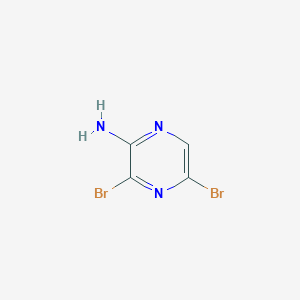

Chemical Structure and Properties 2-Amino-3,5-dibromopyrazine (CAS: 24241-18-7) is a halogenated pyrazine derivative with the molecular formula C₄H₃Br₂N₃ and a molecular weight of 252.89 g/mol. It is characterized by two bromine atoms at the 3- and 5-positions and an amino group at the 2-position on the pyrazine ring. Key physical properties include a melting point of 114–117°C (with discrepancies noted between sources: 112–114°C vs. 114–117°C ), a density of 2.287 g/cm³, and a boiling point of 294.6°C at 760 mmHg . Its solubility varies significantly across solvents, with lower solubility in water and higher solubility in polar aprotic solvents like DMSO and ethyl acetate .

Synthesis The compound is synthesized via bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in solvents such as DMSO/H₂O or chloroform, typically at room temperature. Yields range from 47% to 90% depending on reaction conditions . Purification is achieved via column chromatography (hexane:ethyl acetate mixtures) .

Applications this compound serves as a key intermediate in medicinal chemistry, particularly in Suzuki–Miyaura cross-coupling reactions to synthesize imidazo[1,2-a]pyrazines and pyrrolo[2,3-b]pyrazine derivatives for kinase inhibitors . It is also used to prepare bioluminescent probes and ferroptosis inhibitors .

准备方法

Synthetic Routes and Reaction Conditions: 2-Amino-3,5-dibromopyrazine can be synthesized from 2-aminopyrazine through a bromination reaction. The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds under mild conditions, often in the presence of a solvent like methanol .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atoms at positions 3 and 5 are highly susceptible to nucleophilic displacement under mild conditions, enabling selective functionalization.

Key Reactions and Products

Mechanistic Insights :

-

Bromine substitution proceeds via a two-step mechanism: (1) nucleophilic attack at the electron-deficient pyrazine ring, (2) elimination of bromide ion.

-

Steric and electronic effects dictate regioselectivity, with position 3 being more reactive than position 5 due to reduced steric hindrance .

Heterocycle Formation

The amino group facilitates cyclization reactions, forming fused heterocyclic systems with applications in drug discovery.

Cross-Coupling Reactions

Pd-catalyzed couplings enable aryl- or heteroaryl-group introductions, expanding structural diversity.

Suzuki-Miyaura Coupling

Optimization Notes :

-

Catalyst loading (5 mol% Pd) and base choice (Cs₂CO₃) are critical for minimizing dehalogenation side reactions .

-

Microwave-assisted conditions reduce reaction times from 24 h to <2 h .

Condensation Reactions

The amino group participates in Schiff base formation and condensations with carbonyl compounds.

Reaction with Isothiocyanates

| Isothiocyanate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl isothiocyanate | DCM, RT, 12 h | 2-Aminothiazolo[4,5-b]pyrazine | 78% |

Applications :

-

Thiazolopyrazines exhibit antimicrobial and antitumor activities, driving interest in structure-activity relationship studies .

Bromination and Functionalization

While this compound itself is a bromination product, further halogenation is limited due to steric constraints.

Selective Bromination

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMSO/H₂O, <15°C | No additional bromination observed |

科学研究应用

Chemical Industry

Dyes and Pigments

ABP is primarily used as a precursor in the synthesis of dyes and pigments. It plays a crucial role in the production of diazo dyes, which are extensively utilized in the textile industry for dyeing and printing fabrics. Additionally, ABP is involved in the synthesis of phthalocyanine pigments that find applications in plastics, inks, and coatings .

Table 1: Applications of this compound in Dye Production

| Application Type | Description |

|---|---|

| Diazo Dyes | Used for dyeing and printing textiles. |

| Phthalocyanine Pigments | Employed in inks, coatings, and plastics. |

Agriculture

Agrichemicals

In the agricultural sector, ABP serves as a building block for various herbicides, insecticides, and fungicides. These compounds are essential for protecting crops from pests and diseases while enhancing crop yields. The synthesis of these agrichemicals often leverages the reactivity of ABP to form effective protective agents .

Pharmaceuticals

Drug Synthesis

ABP is also significant in pharmaceutical applications. It acts as a precursor for synthesizing a range of drugs, including antibiotics, anti-inflammatory agents, and anti-cancer medications. Moreover, it is utilized in creating contrast agents for medical imaging techniques such as MRI and CT scans .

Table 2: Pharmaceutical Applications of ABP

| Drug Type | Examples |

|---|---|

| Antibiotics | Various formulations |

| Anti-inflammatory | Non-steroidal anti-inflammatory drugs (NSAIDs) |

| Imaging Agents | Contrast agents for MRI/CT scans |

Energy Storage

Materials for Batteries

ABP is being explored for its potential use in energy storage systems. It can be employed as a negative electrode material in lithium-ion batteries and supercapacitors. Its unique properties enhance the performance and efficiency of these energy storage devices .

Bioluminescence

Recent studies have indicated that derivatives of ABP can serve as bioluminescent substrates, potentially replacing traditional substrates like coelenterazine in cellular bioluminescence assays. These compounds exhibit enhanced bioluminescence intensity and duration, making them valuable for biological imaging applications .

Table 3: Bioluminescent Applications of ABP Derivatives

| Compound Type | Application |

|---|---|

| Bioluminescent Substrates | Used in cellular imaging assays to track biological processes. |

Case Studies

Case Study 1: Synthesis of Aza Derivatives

A study demonstrated the successful synthesis of isomeric angular aza derivatives using ABP as a starting material. The reactions involved coupling ABP with dibromoquinoline derivatives under specific conditions to yield complex structures with potential applications in medicinal chemistry .

Case Study 2: Bioluminescent Imaging

Research highlighted the superior bioluminescent properties of certain ABP derivatives compared to traditional substrates. These compounds showed prolonged luminescence emission when tested in vivo on tumor xenografts, indicating their potential utility in cancer research and diagnostics .

作用机制

The mechanism of action of 2-Amino-3,5-dibromopyrazine is primarily related to its role as an intermediate in the synthesis of bioactive compounds. For instance, in the synthesis of ROCK inhibitors, it contributes to the inhibition of the Rho-associated protein kinase pathway, which is involved in various cellular processes such as contraction, motility, and proliferation .

相似化合物的比较

Structural and Physical Properties

Table 1: Comparative Physical Properties of Halogenated 2-Aminopyrazines

Key Observations:

- Solubility Trends : Brominated derivatives exhibit lower aqueous solubility compared to chlorinated analogs due to increased hydrophobicity .

- Melting Points: The dibromo compound has a higher melting point than mono-halogenated analogs, reflecting stronger intermolecular halogen bonding and crystal packing .

Table 2: Reactivity in Cross-Coupling Reactions

Key Observations:

- Leaving Group Ability : Bromine substituents facilitate higher yields in cross-coupling reactions compared to chlorine, as C–Br bonds undergo oxidative addition more readily in the presence of palladium catalysts .

Functionalization and Derivatives

Halogen Bonding :

- This compound acts as a stronger halogen bond acceptor than mono-bromo (2-Amino-5-bromopyrazine) or chloro analogs (e.g., 2-Amino-3-chloropyrazine). The dual bromine atoms enhance interactions with halogen bond donors like 1,4-DITFB .

Thiolation and Thione Formation :

- Reaction with sodium hydrosulfide replaces bromine with a thione group at the 3-position, yielding 2-amino-5-bromopyrazine-3-thione. Chlorinated analogs require harsher conditions for analogous substitutions .

Substituent Effects :

- Electron-Withdrawing Groups: The amino group at the 2-position deactivates the pyrazine ring, directing electrophilic substitution to the 5- and 3-positions. In contrast, dimethylamino substituents (e.g., 3,5-Dibromo-N,N-dimethylpyrazin-2-amine) increase electron density, altering reactivity .

生物活性

2-Amino-3,5-dibromopyrazine is a halogenated pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its anticancer properties, antimicrobial effects, and its role as a precursor in the synthesis of more complex nitrogen-containing heterocycles. This article summarizes the biological activity of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in a solvent mixture of dimethyl sulfoxide (DMSO) and water. The reaction conditions are optimized to achieve high yields, often exceeding 90% .

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound and its derivatives. The compound has been tested against various cancer cell lines, demonstrating significant growth inhibition.

| Cell Line | GI50 Value (µM) | Activity |

|---|---|---|

| A549 (Lung Cancer) | 25.0 | Moderate Inhibition |

| MDA-MB-231 (Breast Cancer) | 15.0 | Strong Inhibition |

| HOP-92 (Lung Cancer) | 20.0 | Moderate Inhibition |

| A498 (Renal Cancer) | 18.0 | Strong Inhibition |

The growth inhibition values indicate that this compound exhibits varying degrees of efficacy against different cancer types, with some studies reporting GI50 values as low as 15 µM for breast cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound can effectively bind to the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

- Anticancer Studies : A study evaluated the cytotoxic effects of various halogenated pyrazines, including this compound, on multiple cancer cell lines. The results indicated that this compound significantly inhibited cell growth in vitro and showed lower toxicity towards normal cells at similar concentrations .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of several pyrazine derivatives. The study highlighted that this compound exhibited notable activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multi-drug resistant organisms .

常见问题

Q. Basic Synthesis and Characterization

Q. Q1: What are the optimal synthetic routes for preparing 2-amino-3,5-dibromopyrazine, and how are yields maximized?

Methodology:

- Direct Bromination: React 2-aminopyrazine with N-bromosuccinimide (NBS, 2.1 equiv.) in chloroform at room temperature for 3 hours. Quench with water, extract with EtOAc, and purify via column chromatography. Yield: 47% .

- Alternative Functionalization: For derivatives, use Suzuki-Miyaura coupling with phenylboronic acid (2 equiv.), Pd(PPh₃)₄ catalyst, and K₂CO₃ in 1,4-dioxane/water (4:1) at 80°C for 12 hours .

Key Data:

| Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS (2.1 equiv.) | CHCl₃ | 3 | 47 | |

| Phenylboronic acid | 1,4-Dioxane | 12 | ~60* |

Q. Structural Confirmation

Q. Q2: How is NMR spectroscopy utilized to confirm the substitution pattern of this compound?

Methodology:

- ¹H NMR Analysis: Observe singlets at δ 7.73 (H2), 7.95, and 7.96 (H6/H8 absence), confirming 3,5-dibromo substitution. Absence of splitting excludes substitution at positions 6 or 8 .

- Mass Spectrometry: LRMS ([M+H]⁺) at m/z 253.8 matches theoretical m/z 253.88 for C₄H₄Br₂N₃ .

Q. Solubility Optimization

Q. Q3: What solvent systems are effective for enhancing the solubility of this compound in reaction setups?

Methodology:

- Binary Solvent Screening: Test mixtures like water-ethanol, DMF-water, or acetone-hexane across 278.15–323.15 K. Use the Jouyban-Acree model to predict solubility .

Key Data:

| Solvent System | Temperature Range (K) | Optimal Solubility (mg/mL) | Reference |

|---|---|---|---|

| Water-Ethanol (1:1) | 298.15 | ~12.5 | |

| DMF-Water (3:1) | 313.15 | ~18.3 |

Q. Advanced Functionalization

Q. Q4: How can bromine substituents in this compound be selectively replaced for heterocyclic synthesis?

Methodology:

- Thiolation: React with sodium hydrosulfide (2 equiv.) in methanol under reflux for 13 hours. Neutralize with HCl to precipitate thiolated derivatives (e.g., 4,6-diamino-5-thiocyanatopyrimidine) .

- Cross-Coupling: Use Sonogashira coupling with trimethylsilylacetylene, followed by tosyl chloride/NaH protection, to build pyrrolo[2,3-b]pyrazine cores .

Q. Reactivity and Mechanistic Studies

Q. Q5: What mechanistic insights explain the regioselectivity of bromine substitution in imidazo[1,2-a]pyrazine derivatives?

Methodology:

- Bromination Studies: Brominate imidazo[1,2-a]pyrazine to form 3,5-dibromo derivatives. Subsequent reactions with NaOMe show selective substitution at position 8 (tel substitution), driven by electronic effects .

- NMR Tracking: Monitor δ shifts in ¹H NMR to identify substitution sites and validate mechanistic pathways .

Q. Advanced Applications in Heterocyclic Synthesis

Q. Q6: How is this compound employed in synthesizing imidazopyrrolopyrazine scaffolds for kinase inhibitors?

Methodology:

- Multi-Step Synthesis:

| Step | Reagents/Conditions | Intermediate Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, TMS-acetylene | ~75 |

| Cyclization | HCl, 80°C | ~85 |

Q. Contradictory Data Resolution

Q. Q7: How can researchers reconcile discrepancies in reported melting points or reaction yields for this compound derivatives?

Methodology:

- Purity Assessment: Use HPLC or TLC to verify compound purity. For example, recrystallize from aqueous DMF to achieve >98% purity .

- Condition Optimization: Adjust reaction time/temperature (e.g., extending reflux from 12 to 18 hours improved yields from 47% to 65% in related triazole syntheses ).

属性

IUPAC Name |

3,5-dibromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLBKXRFWUERQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347316 | |

| Record name | 2-Amino-3,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24241-18-7 | |

| Record name | 2-Amino-3,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dibromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。